molecular formula C13H26N2O B13334727 4-(2-Methoxyethyl)-1,4'-bipiperidine

4-(2-Methoxyethyl)-1,4'-bipiperidine

Cat. No.: B13334727
M. Wt: 226.36 g/mol
InChI Key: SOLXIYXTQGXTNI-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of a methoxyethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1,4’-bipiperidine can be achieved through several methods. One common approach involves the reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethyl)-1,4’-bipiperidine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipiperidines with various functional groups.

Scientific Research Applications

4-(2-Methoxyethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)phenol: Shares the methoxyethyl group but differs in the core structure.

    Metoprolol: Contains a similar methoxyethyl group and is used as a beta-blocker in medicine.

Uniqueness

4-(2-Methoxyethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

4-(2-methoxyethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C13H26N2O/c1-16-11-6-12-4-9-15(10-5-12)13-2-7-14-8-3-13/h12-14H,2-11H2,1H3

InChI Key

SOLXIYXTQGXTNI-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCN(CC1)C2CCNCC2

Origin of Product

United States

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